molecular formula C12H17NO B6092789 3,4-dimethyl-N-propylbenzamide

3,4-dimethyl-N-propylbenzamide

Cat. No.: B6092789
M. Wt: 191.27 g/mol
InChI Key: IRPONPOUPKWFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-propylbenzamide, also known as DMPB, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medical and agricultural research. DMPB is a derivative of N-acylphenylalanines, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

3,4-dimethyl-N-propylbenzamide has been extensively studied for its potential applications in medical and agricultural research. In medical research, this compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, this compound has been reported to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases such as cancer and cardiovascular diseases.
In agricultural research, this compound has been shown to have herbicidal properties, making it a potential candidate for the development of herbicides. This compound has also been reported to have insecticidal properties, which may be useful in the development of insecticides.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-propylbenzamide is not fully understood. However, it has been proposed that this compound may exert its biological activities through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. Additionally, this compound has been reported to scavenge free radicals, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been reported to inhibit the activity of COX-2 and LOX enzymes, which are involved in the inflammatory response.
In vivo studies have shown that this compound can reduce the severity of inflammation in animal models of arthritis and asthma. Additionally, this compound has been reported to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-dimethyl-N-propylbenzamide in lab experiments is its high purity and stability. Additionally, this compound has been shown to exhibit low toxicity, making it a safe compound to use in vitro and in vivo experiments.
One of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.

Future Directions

There are several potential future directions for the research on 3,4-dimethyl-N-propylbenzamide. One direction is the development of this compound-based drugs for the treatment of inflammatory and oxidative stress-related diseases. Another direction is the development of this compound-based herbicides and insecticides for agricultural use. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields such as neuroprotection and anti-aging.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-propylbenzamide involves the reaction of 3,4-dimethylbenzoyl chloride with propylamine in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound. This method has been reported to yield high purity and high yield of this compound.

Properties

IUPAC Name

3,4-dimethyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-7-13-12(14)11-6-5-9(2)10(3)8-11/h5-6,8H,4,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPONPOUPKWFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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